A Technical Guide to the Chemical Properties of Squalane-d62
A Technical Guide to the Chemical Properties of Squalane-d62
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical properties of Squalane-d62, a deuterated analog of squalane. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Core Chemical Properties
Squalane-d62 is the deuterium-labeled version of squalane, a saturated hydrocarbon.[1][2] It is widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of squalane in various matrices.[3][4] The primary advantage of using Squalane-d62 is its chemical similarity to squalane, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.
Quantitative Data Summary
The key chemical and physical properties of Squalane-d62 are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | References |
| Chemical Formula | C₃₀D₆₂ | [5] |
| Molecular Weight | 485.20 g/mol | |
| Exact Mass | 484.874298 u | |
| CAS Number | 16514-83-3 | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Boiling Point | 470.3 ± 0.0 °C at 760 mmHg | |
| Flash Point | 217.8 ± 0.0 °C | |
| LogP | 15.59 | |
| Purity | >95% (by GC) |
Experimental Protocols
The characterization and utilization of Squalane-d62 involve several key experimental methodologies. The following sections detail the protocols for determining isotopic purity and for its application in quantitative analysis.
Determination of Isotopic Purity
Ensuring the isotopic purity of Squalane-d62 is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
2.1.1. High-Resolution Mass Spectrometry (HRMS)
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Objective: To determine the isotopic enrichment and distribution of deuterons in the Squalane-d62 molecule.
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Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is commonly employed.
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Methodology:
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A dilute solution of Squalane-d62 is prepared in a suitable organic solvent (e.g., hexane).
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The solution is introduced into the ESI-HRMS system.
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Full scan mass spectra are acquired over a mass range that includes the molecular ion of Squalane-d62 and its isotopologues (molecules with varying numbers of deuterium atoms).
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The high resolution of the instrument allows for the separation and quantification of the different isotopologues (e.g., d61, d60, etc.).
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The isotopic purity is calculated based on the relative abundance of the d62 isotopologue compared to the other isotopologues.
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2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.
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Instrumentation: A high-field NMR spectrometer is used to acquire ¹H (proton) and ²H (deuterium) NMR spectra.
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Methodology:
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A sample of Squalane-d62 is dissolved in a deuterated solvent (e.g., CDCl₃).
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A ¹H NMR spectrum is acquired. The residual proton signals are integrated and compared to a known internal standard to determine the overall level of deuteration.
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A ²H NMR spectrum is acquired to observe the signals from the deuterium atoms, confirming their presence at the expected positions in the molecule.
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Quantitative Analysis of Squalane using Squalane-d62 as an Internal Standard by GC-MS
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Objective: To accurately quantify the concentration of squalane in a biological or other matrix.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
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Methodology:
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Sample Preparation: A known amount of Squalane-d62 internal standard is added to the sample containing the unknown quantity of squalane. The analytes are then extracted from the matrix using a suitable solvent extraction method.
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Chromatographic Separation: The extracted sample is injected into the GC. A capillary column (e.g., HP-5MS) is used to separate squalane and Squalane-d62 from other components in the sample. A typical temperature program would be an initial temperature of 150°C, ramped to 300°C.
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Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both squalane and Squalane-d62 are monitored. For squalane, characteristic fragment ions are selected, while for Squalane-d62, the corresponding deuterated fragment ions are monitored.
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Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of squalane and a fixed concentration of Squalane-d62. The ratio of the peak area of squalane to the peak area of Squalane-d62 is plotted against the concentration of squalane. The concentration of squalane in the unknown sample is then determined from this calibration curve.
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Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the typical workflow for a pharmacokinetic study where Squalane-d62 is used as an internal standard to quantify squalane levels in biological samples.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship in Isotopic Purity Determination
This diagram illustrates the relationship between different analytical techniques in the comprehensive characterization of Squalane-d62's isotopic purity.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
